Ponceau MX

Vue d'ensemble

Description

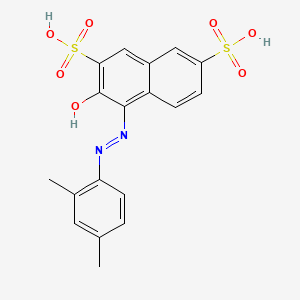

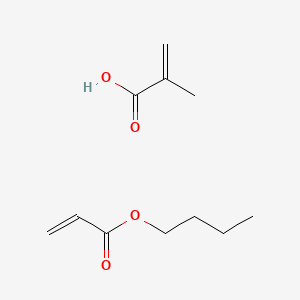

4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonic acid is a naphthalenesulfonic acid that is naphthalene-2,7-disulfonic acid carrying additional hydroxy and (2,4-dimethylphenyl)diazenyl substituents at positions 3 and 4 respectively. The disodium salt is the biological stain 'acid red 26'. It has a role as a carcinogenic agent and a cardiotoxic agent. It is a member of azobenzenes, a naphthalenesulfonic acid and a member of naphthols. It is a conjugate acid of a 4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate.

Applications De Recherche Scientifique

Toxicological Studies

Ponceau MX has been extensively studied for its toxicological effects, particularly in relation to liver toxicity. Grasso et al. (1969) found that dietary levels of Ponceau MX led to increased death rates, reduced weight gain, and liver lesions in rats, consistent with nodular hyperplasia following hepatocellular necrosis. Similarly, another study by Grasso et al. (1977) observed liver enlargement and nodular hyperplasia in rats fed with Ponceau MX. These studies suggest hepatotoxic effects at the administered dietary levels of Ponceau MX, but no evidence of carcinogenic potential was found (Grasso, Lansdown, Kiss, Gaunt, & Gangolli, 1969); (Grasso & Gray, 1977).

Metabolic and Distribution Studies

Research by Urakubo (1967) focused on the distribution and excretion of Ponceau MX in experimental animals. The study found that after oral administration, the dye was mostly transferred from the stomach to the intestine, with a small amount absorbed into the blood. Most of the dye was excreted in feces, indicating limited metabolism (Urakubo, 1967).

Environmental and Biodegradation Research

A study by Baena-Baldiris et al. (2020) explored the decolorization and degradation of Ponceau S Red and Methyl Orange by a bacterial strain. This research is relevant for understanding the environmental impact and biodegradation pathways of azo dyes like Ponceau MX. The study demonstrated the formation of toxic intermediate metabolites during the degradation process (Baena-Baldiris, Montes-Robledo, & Baldiris-Avila, 2020).

Analytical Method Development

Research has also been conducted on developing analytical methods for Ponceau MX. Yang et al. (2017) developed a novel electrochemical sensing platform for Ponceau 4R, indicating the importance of sensitive and rapid analytical methods for studying the dye due to its adverse health effects (Yang, Sun, Zeng, Guo, & Wu, 2017).

Solar Energy Applications

Reda (2010) investigated the photostability of Ponceau 2R doped thin film sol-gel silica as a luminescent solar collector. This study is significant for understanding the potential application of Ponceau MX in solar energy harvesting and its stability under sunlight exposure (Reda, 2010).

Propriétés

Numéro CAS |

7481-49-4 |

|---|---|

Nom du produit |

Ponceau MX |

Formule moléculaire |

C18H16N2O7S2 |

Poids moléculaire |

436.5 g/mol |

Nom IUPAC |

4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C18H16N2O7S2/c1-10-3-6-15(11(2)7-10)19-20-17-14-5-4-13(28(22,23)24)8-12(14)9-16(18(17)21)29(25,26)27/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27) |

Clé InChI |

YYYARFHFWYKNLF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O)C |

SMILES canonique |

CC1=CC(=C(C=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O)C |

Color/Form |

DARK-RED CRYSTALS |

Autres numéros CAS |

3761-53-3 |

Numéros CAS associés |

3761-53-3 (di-hydrochloride salt) 68928-54-1 (mono-barium salt) |

Solubilité |

VERY SLIGHTLY SOL IN ETHER, ETHANOL & ACETONE; INSOLUBLE IN OIL, SOL IN WATER |

Synonymes |

1-(2,4-xylylazo)-2-naphthol-3,6-disulfonic acid disodium salt acid red 26 C.I. 16150 ponceau 2R ponceau MX ponceau MX, monobarium salt ponceau xylidine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(1R,2R,3R)-3-hydroxy-2-[(3S,4S)-3-hydroxy-8-methoxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1216385.png)

![(6R,7R)-7-[[2-amino-2-(1,3-benzodioxol-5-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1216387.png)